
2'-Demethylpiritrexim
Overview
Description
2'-Demethylpiritrexim is a naturally occurring compound that has been found to have significant potential in scientific research. This compound, also known as 2'-DMP, is a derivative of the well-known anticancer drug, paclitaxel. Researchers have been investigating its potential as an anticancer agent, as well as its ability to inhibit angiogenesis and inflammation.
Mechanism Of Action
The mechanism of action of 2'-DMP is not fully understood, but it is thought to involve the binding of the compound to microtubules in cells. This binding disrupts the normal function of the microtubules, leading to cell death. It is also thought that 2'-DMP may inhibit the activity of certain enzymes involved in angiogenesis and inflammation.
Biochemical And Physiological Effects
Studies have shown that 2'-DMP has a range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. It has also been found to inhibit the formation of new blood vessels, which is a key process in the growth and spread of tumors. In addition, 2'-DMP has been found to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2'-DMP in lab experiments is that it is a naturally occurring compound, which means that it is less likely to have toxic effects than synthetic compounds. In addition, its ability to inhibit the growth of cancer cells and angiogenesis makes it a promising candidate for further research. However, one limitation of using 2'-DMP in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different contexts.
Future Directions
There are a number of potential future directions for research on 2'-DMP. One area of interest is the development of new anticancer therapies based on the compound. Researchers are also investigating its potential in the treatment of other diseases, such as inflammatory disorders and cardiovascular disease. In addition, further studies are needed to fully understand the mechanism of action of 2'-DMP, which could lead to the development of more effective treatments.
Synthesis Methods
The synthesis of 2'-DMP involves the extraction of paclitaxel from the Pacific yew tree, followed by a series of chemical modifications. The process involves the removal of a methyl group from the C-2 position of the paclitaxel molecule, resulting in the formation of 2'-DMP.
Scientific Research Applications
2'-DMP has been found to have a range of potential applications in scientific research. One area of particular interest is its potential as an anticancer agent. Studies have shown that 2'-DMP is able to inhibit the growth of cancer cells, including those that are resistant to paclitaxel. It has also been found to have anti-angiogenic and anti-inflammatory properties, which could make it useful in the treatment of a range of diseases.
properties
IUPAC Name |
2-[(2,4-diamino-5-methylpyrido[2,3-d]pyrimidin-6-yl)methyl]-4-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-8-10(5-9-6-11(23-2)3-4-12(9)22)7-19-15-13(8)14(17)20-16(18)21-15/h3-4,6-7,22H,5H2,1-2H3,(H4,17,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFRPMAJOWELER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=NC2=NC=C1CC3=C(C=CC(=C3)OC)O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70152060 | |
| Record name | 2'-Demethylpiritrexim | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70152060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.34 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Demethylpiritrexim | |
CAS RN |
118252-37-2 | |
| Record name | 2'-Demethylpiritrexim | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118252372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-Demethylpiritrexim | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70152060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-ethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B49508.png)

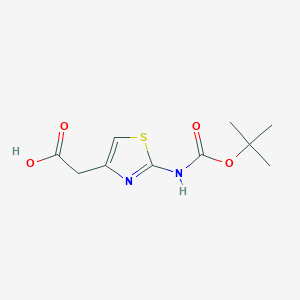

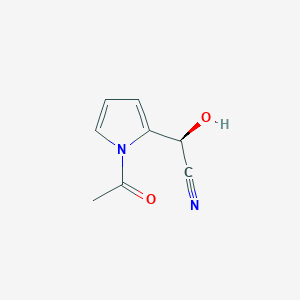


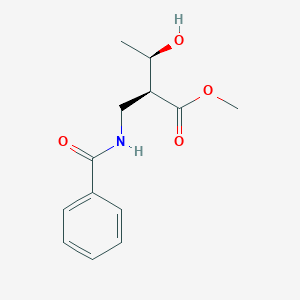

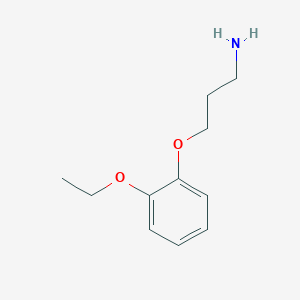
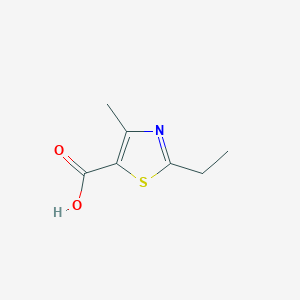

![2-[3-[[[Dimethyl-[3-(2-prop-2-enoyloxyethoxy)propyl]silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethyl prop-2-enoate](/img/structure/B49533.png)